molecular formula C6H6ClNO3S B13628048 3-Methoxypyridine-2-sulfonyl chloride

3-Methoxypyridine-2-sulfonyl chloride

Cat. No.: B13628048
M. Wt: 207.64 g/mol
InChI Key: DPYUFIPOQQIMTJ-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxypyridine-2-sulfonyl chloride typically involves the reaction of 3-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methoxypyridine+Chlorosulfonic Acid3-Methoxypyridine-2-sulfonyl chloride+HCl\text{3-Methoxypyridine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Methoxypyridine+Chlorosulfonic Acid→3-Methoxypyridine-2-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using phosphorus pentachloride as a chlorinating agent. This method involves the sequential addition of phosphorus pentachloride to a reaction solution containing 3-methoxypyridine-2-sulfonic acid, followed by distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3-Methoxypyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxypyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.

    Pyridine-3-sulfonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.

Uniqueness

3-Methoxypyridine-2-sulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

Properties

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

3-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3

InChI Key

DPYUFIPOQQIMTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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